molecular formula C5H4FN3 B12971702 3-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile

3-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B12971702
M. Wt: 125.10 g/mol
InChI Key: ZUSOVAKLAFZMBD-UHFFFAOYSA-N
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Description

3-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1935291-92-1) is a fluorinated pyrazole derivative with a nitrile (-CN) functional group at the 4-position and a methyl group at the 1-position of the pyrazole ring. Its molecular formula is C₅H₄FN₃, with a molecular weight of 133.10 g/mol. Fluorine substitution at the 3-position enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the nitrile group contributes to polarity and hydrogen-bonding capabilities.

Properties

Molecular Formula

C5H4FN3

Molecular Weight

125.10 g/mol

IUPAC Name

3-fluoro-1-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C5H4FN3/c1-9-3-4(2-7)5(6)8-9/h3H,1H3

InChI Key

ZUSOVAKLAFZMBD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α-bromo ketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of 3-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride and alkyl halides can be used for substitution reactions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Substitution: Products with different functional groups replacing the fluorine atom.

    Reduction: Formation of 3-Fluoro-1-methyl-1H-pyrazole-4-amine.

    Oxidation: Formation of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carbonitrile Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazole-4-carbonitriles are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile 1-Me, 3-F, 4-CN C₅H₄FN₃ 133.10 Intermediate for bioactive molecules
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile 1-(4-F-C₆H₄), 5-F, 4-CN C₁₀H₅F₂N₃ 205.16 Potential kinase inhibitor scaffold
3-Azido-1-benzyl-1H-pyrazole-4-carbonitrile 1-Bn, 3-N₃, 4-CN C₁₁H₈N₆ 224.08 Click chemistry precursor
5-Amino-1-(chloroacetyl)-3-methyl-1H-pyrazole-4-carbonitrile 1-(ClCH₂CO), 3-Me, 4-CN, 5-NH₂ C₇H₇ClN₄O 198.61 Anticancer agent synthesis
3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile 4-(Ph-triazole), 3-H, 4-CN C₁₂H₈N₆ 236.08 Triazole-pyrazole hybrid for drug discovery
Key Observations:
  • Nitrile Group : All compounds share the 4-carbonitrile moiety, which improves solubility in polar solvents and facilitates nucleophilic substitutions or cycloadditions .
  • Amino vs. Azido Groups: 5-Amino derivatives (e.g., from ) exhibit higher hydrogen-bonding capacity, whereas azido derivatives () are tailored for click chemistry applications.
Reactivity Insights:
  • Azide-Alkyne Cycloaddition : Compounds with azide groups (e.g., ) enable rapid construction of triazole hybrids, critical in medicinal chemistry .
  • Chloroacetyl Derivatives : The chloroacetyl group in allows for further functionalization, such as nucleophilic displacement reactions.

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